
Lu AF21934
Übersicht
Beschreibung
- Es erscheint als weißer oder leicht gelblicher kristalliner Pulver.
- Bemerkenswert ist, dass Oleylanilid in bestimmten toxischen Ölbeständen gefunden wurde und mit dem Syndrom des toxischen Öls (TOS) assoziiert ist.
Oleylanilid: , ist eine Verbindung mit der chemischen Formel .
Herstellungsmethoden
Synthesewege: Oleylanilid kann durch organische Reaktionen synthetisiert werden. Eine übliche Methode beinhaltet die Reaktion zwischen (einer ungesättigten Fettsäure) und (einem primären aromatischen Amin).
Reaktionsbedingungen: Die Reaktion erfolgt typischerweise unter milden Bedingungen, wie z. B. Rückfluss in einem geeigneten Lösungsmittel.
Industrielle Produktion: Während Oleylanilid nicht im großen Maßstab industriell hergestellt wird, dient es als Zwischenprodukt in der organischen Synthese.
Wissenschaftliche Forschungsanwendungen
Behavioral Studies and Pharmacological Effects
-
Antipsychotic-Like Effects :
- In various rodent models, Lu AF21934 has demonstrated antipsychotic-like effects. For instance, it effectively reversed MK-801-induced hyperactivity and social interaction deficits, which are indicative of positive and negative symptoms of schizophrenia .
- The compound has also been shown to enhance cognitive functions in tasks such as the delayed spatial alternation test, suggesting its potential utility in treating cognitive disturbances associated with schizophrenia .
- Interactions with Other Receptors :
- Motor Activity Modulation :
Mechanistic Insights
Recent investigations into the molecular mechanisms of this compound have highlighted its role in modulating neurotransmitter release. For example, it has been observed to inhibit dopamine and serotonin release induced by MK-801, providing further evidence of its regulatory effects on glutamatergic signaling pathways .
Data Table: Summary of Key Findings
Case Study 1: Schizophrenia Model
In a study examining the efficacy of this compound in a schizophrenia model using MK-801, researchers found that doses as low as 0.5 mg/kg significantly improved social interaction scores compared to control groups. This suggests that this compound may effectively target both positive and negative symptoms of schizophrenia.
Case Study 2: Cognitive Impairment
Another study focused on cognitive impairment models showed that this compound administration led to improved performance in novel object recognition tasks. This finding supports its potential role in enhancing cognitive functions disrupted in various psychiatric disorders.
Wirkmechanismus
Target of Action
Lu AF21934, also known as (1R,2S)-2-N-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide or (1S,2R)-N1-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide, is a selective and brain-penetrant positive allosteric modulator . The primary targets of this compound are the mGlu4 receptors and the 5-HT1A receptors .
Mode of Action
This compound acts by potentiating the mGlu4 receptor . It also involves 5-HT1A receptor signaling . The compound’s interaction with these targets results in the modulation of glutamatergic synaptic transmission .
Biochemical Pathways
This selective inhibition of glutamatergic signaling suggests that this compound affects the glutamatergic system in the brain via metabotropic glutamate (mGlu) receptors .
Result of Action
The actions of this compound result in antipsychotic-like effects in animal models . These effects include the reversal of behavioral phenotypes thought to mimic positive, negative, and cognitive symptoms of schizophrenia . Moreover, this compound has been shown to inhibit MK-801-induced increase in dopamine and 5-HT release .
Action Environment
The action of this compound is influenced by the environment within the brain. As a brain-penetrant compound , its action, efficacy, and stability are likely to be influenced by factors such as the presence of specific receptors, the state of the blood-brain barrier, and the overall neurochemical environment.
Biochemische Analyse
Biochemical Properties
Lu AF21934 is a positive allosteric modulator (PAM) of metabotropic glutamate receptor 4 (mGluR4) . It is selective for mGluR4 over other receptors and enzymes . The interaction of this compound with mGluR4 plays a crucial role in its biochemical properties .
Cellular Effects
This compound influences cell function by modulating the activity of mGluR4 . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to mGluR4, acting as a positive allosteric modulator . This binding can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathways associated with mGluR4 . It may interact with various enzymes and cofactors within these pathways .
Vorbereitungsmethoden
Synthetic Routes: Oleyl Anilide can be synthesized through organic reactions. One common method involves the reaction between (an unsaturated fatty acid) and (a primary aromatic amine).
Reaction Conditions: The reaction typically occurs under mild conditions, such as refluxing in a suitable solvent.
Industrial Production: While Oleyl Anilide is not produced on a large scale industrially, it serves as an intermediate in organic synthesis.
Analyse Chemischer Reaktionen
Reaktionen: Oleylanilid kann verschiedene Reaktionen eingehen, darunter
Häufige Reagenzien und Bedingungen: Spezifische Reagenzien und Bedingungen hängen von der gewünschten Transformation ab.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Derivate von Oleylanilid mit modifizierten Eigenschaften.
Vergleich Mit ähnlichen Verbindungen
Einzigartigkeit: Oleylanilid zeichnet sich durch seine spezifische chemische Struktur und seine ACAT-hemmende Aktivität aus.
Ähnliche Verbindungen: Obwohl Oleylanilid einzigartig ist, umfassen verwandte Verbindungen andere Anilide, Fettsäurederivate und ACAT-Hemmer.
Denken Sie daran, dass die Assoziation von Oleylanilid mit TOS seine Bedeutung in der Toxikologie und Forschung unterstreicht. Wenn Sie weitere Fragen haben, zögern Sie nicht, diese zu stellen!
Biologische Aktivität
Lu AF21934 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), which has been investigated for its potential therapeutic effects in various neurological and psychiatric disorders. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and findings from relevant studies.
This compound enhances the activity of mGlu4 receptors, which are G protein-coupled receptors involved in modulating neurotransmission. This modulation can influence various physiological processes, including motor control and cognitive functions. The compound has been shown to interact selectively with mGlu4 homodimers and heterodimers, enhancing receptor signaling in specific brain regions.
Key Findings on Mechanism
- Electrophysiological Studies : this compound was found to potentiate mGlu4 receptor activity, leading to increased excitatory postsynaptic currents (EPSCs) in brain slices .
- Behavioral Impact : In animal models, this compound exhibited antipsychotic-like effects, reducing hyperactivity and improving social interaction in tests disrupted by NMDA antagonists like MK-801 .
Pharmacological Effects
This compound has demonstrated a range of pharmacological effects across various studies:
Table 1: Summary of Pharmacological Effects
Case Studies
- Antipsychotic-Like Effects : A study demonstrated that this compound effectively reversed behavioral phenotypes in rodent models of psychosis, suggesting its potential utility in treating schizophrenia .
- Dyskinesia Models : In L-DOPA-primed rat models, this compound did not significantly alleviate pre-established abnormal involuntary movements (AIMs), indicating limitations in its efficacy for treating dyskinesia compared to amantadine, which showed over a 40% reduction in AIMs .
- Tremor Induction : Research involving harmaline-induced tremors revealed that while this compound reduced hyperactivity associated with tremors, it did not mitigate the tremor itself, highlighting its selective action on certain motor functions without affecting all aspects of motor control .
Eigenschaften
IUPAC Name |
(1R,2S)-2-N-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O2/c15-11-6-5-8(7-12(11)16)18-14(20)10-4-2-1-3-9(10)13(17)19/h5-7,9-10H,1-4H2,(H2,17,19)(H,18,20)/t9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKZWCJNDWOBAM-ZJUUUORDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)N)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of (1S,2R)-N1-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide (Lu AF21934)?
A1: this compound is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). [, , ] This means it binds to an allosteric site on the mGlu4 receptor, distinct from the glutamate binding site, and enhances the receptor's response to glutamate. [, , ] By potentiating mGlu4 activity, this compound ultimately reduces glutamate release in specific brain regions. [, ]
Q2: Were there any studies exploring the potential of this compound in movement disorders beyond Parkinson's disease?
A2: Yes, one study investigated the effects of this compound on harmaline-induced tremor in rats, a model often used to study essential tremor. [] Interestingly, while this compound successfully reduced harmaline-induced hyperactivity, it did not significantly impact the tremor component. [] This suggests that the compound might not be effective against all types of movement disorders.
Q3: Beyond neurological applications, has this compound been studied for other potential therapeutic benefits?
A3: Yes, researchers also investigated the anxiolytic and antidepressant-like properties of this compound. [] While the compound displayed promising anxiolytic-like effects in rodent models, it did not demonstrate significant antidepressant-like activity. [] This suggests a degree of selectivity in its pharmacological profile.
Q4: What are the limitations of the available research on (1S,2R)-N1-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide (this compound)?
A4: Currently, most research on this compound is preclinical, primarily conducted in vitro or using animal models. [, , , , , ] While these studies provide valuable insights, further research, particularly clinical trials, is crucial to validate these findings in humans and to comprehensively assess its safety and efficacy for therapeutic applications. Additionally, the long-term effects and potential for developing tolerance or resistance to this compound remain to be thoroughly investigated.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.